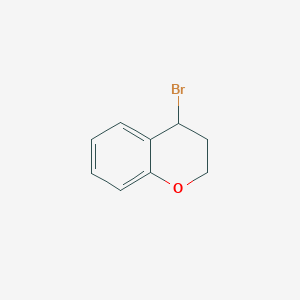
4-Bromochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromochroman, also known as 4-bromo-2,3-dihydro-1-benzopyran, is a heterocyclic organic compound. It consists of a benzene ring fused to a dihydropyran ring with a bromine atom attached to the fourth carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Synthetic Routes and Reaction Conditions:
Bromination of Chroman: One common method involves the bromination of chroman (2,3-dihydro-1-benzopyran) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 2-bromo-phenylpropanol, under acidic conditions to form the chroman ring followed by bromination.
Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are increasingly being adopted in industrial settings to achieve these goals .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-bromo-2,3-dihydro-1-benzopyran-4-one.
Reduction: Reduction of this compound can yield 4-bromo-2,3-dihydro-1-benzopyran-4-ol.
Major Products:
Oxidation: 4-Bromo-2,3-dihydro-1-benzopyran-4-one
Reduction: 4-Bromo-2,3-dihydro-1-benzopyran-4-ol
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-bromochroman and its derivatives often involves interaction with specific molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The biological effects of this compound derivatives are often mediated through pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
4-Bromochroman can be compared with other similar compounds, such as:
Chroman: Lacks the bromine atom and exhibits different biological activities.
4-Chromanone: Contains a carbonyl group at the fourth position instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives also exhibit a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
4-bromo-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
InChI-Schlüssel |
AWSXVTPKXAZCLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


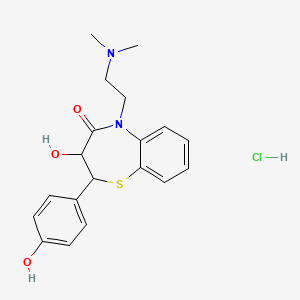
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B15094483.png)
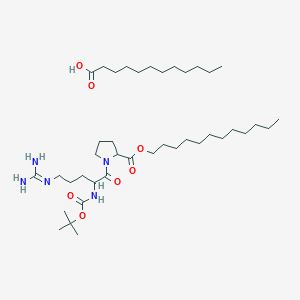
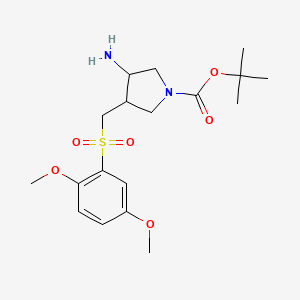
![(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B15094511.png)
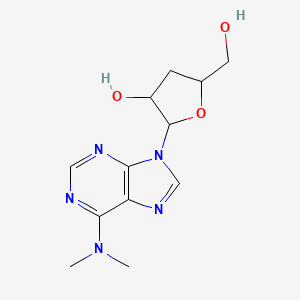
![7-Hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15094526.png)
![3-[24-Hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid](/img/structure/B15094528.png)
![benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15094532.png)
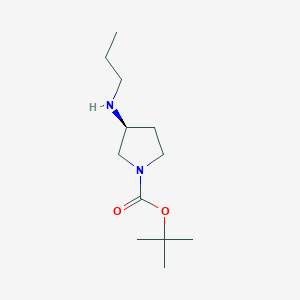
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B15094543.png)

